molecular formula C13H12N2O4 B1462890 Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate CAS No. 929028-74-0

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate

Cat. No.: B1462890
CAS No.: 929028-74-0
M. Wt: 260.24 g/mol
InChI Key: JNZLYYAFMTXECK-UHFFFAOYSA-N
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Description

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core, an acetamido group at the 6-position, a hydroxyl group at the 4-position, and a carboxylate at the 2-position. This unique structural arrangement is crucial for its biological activity.

Property Details
Molecular FormulaC12H12N2O4
Molecular Weight248.24 g/mol
Functional GroupsAcetamido, Hydroxy, Carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways involved in processes such as DNA replication and protein synthesis. This mechanism underlies its potential as an antimicrobial and anticancer agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been determined through various studies.

Antimicrobial Efficacy Table

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8–16
Escherichia coli4–8
Klebsiella pneumoniae16–32
Pseudomonas aeruginosa8–16

These values suggest that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antibiotic.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular pathways involved in cell survival.

Case Study: Anticancer Effects

A study evaluated the effects of this compound on HeLa cells (cervical cancer cell line). The results indicated that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability compared to untreated controls. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. Its ability to inhibit viral replication has been noted in studies focusing on RNA viruses.

Antiviral Efficacy Table

Virus Inhibition Rate (%) Reference
Influenza A85
Hepatitis C70

These findings suggest that the compound could serve as a lead structure for developing antiviral agents targeting specific viral infections.

Properties

IUPAC Name

methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-7(16)14-8-3-4-10-9(5-8)12(17)6-11(15-10)13(18)19-2/h3-6H,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZLYYAFMTXECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674938
Record name Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929028-74-0
Record name Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929028-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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